Potassium beta-alaninate is a potassium salt of beta-alanine, a non-essential amino acid that plays a crucial role in various biological processes. The chemical formula for potassium beta-alaninate is C₃H₆KNO₂, and it is recognized for its potential applications in biochemistry and material sciences. Beta-alanine itself is an important building block for the synthesis of carnosine, a dipeptide that acts as a buffer in muscle tissues, thereby enhancing physical performance and reducing fatigue during intense exercise.
Potassium beta-alaninate exhibits various biological activities:
The synthesis of potassium beta-alaninate can be achieved through several methods:
Potassium beta-alaninate has several applications across various fields:
Studies on the interactions of potassium beta-alaninate primarily focus on its solubility and reactivity with carbon dioxide. Research indicates that aqueous solutions of potassium beta-alaninate exhibit significant CO₂ loading capacity, making it a promising candidate for applications in carbon capture technologies . Additionally, its interactions with various metal ions have been explored to enhance its properties for specific applications.
Potassium beta-alaninate shares similarities with several other amino acid salts. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Sodium Beta-Alaninate | C₃H₆NaNO₂ | Often used in similar applications but less soluble than potassium salt. |
| Potassium Glycinate | C₂H₄KNO₂ | Used primarily for CO₂ capture; has different buffering capabilities. |
| Potassium Taurinate | C₃H₅KNO₂ | Exhibits different reactivity patterns; used in different biochemical contexts. |
| Sodium L-Asparaginate | C₄H₈NNaO₄ | More polar than potassium beta-alaninate; used in diverse metabolic studies. |
Potassium beta-alaninate's unique properties make it particularly suitable for applications in sports nutrition and environmental chemistry, distinguishing it from other similar compounds. Its effectiveness as a buffering agent and its role in enhancing athletic performance further emphasize its significance in both biological and industrial contexts.
Potassium beta-alaninate is primarily synthesized through neutralization reactions between beta-alanine and potassium hydroxide in laboratory settings [1]. This approach represents one of the most straightforward and efficient methods for producing this compound at laboratory scale [4]. The neutralization reaction involves the deprotonation of the carboxylic acid group in beta-alanine by potassium hydroxide, resulting in the formation of the corresponding potassium salt .
The reaction can be represented as follows:
H2NCH2CH2COOH + KOH → H2NCH2CH2COOK + H2O
The neutralization process typically occurs under mild conditions, with optimal reaction temperatures ranging between 25-30°C [1] [4]. Higher temperatures may lead to unwanted side reactions that can compromise the purity of the final product [5]. The reaction time generally spans 30-60 minutes, which is sufficient for complete neutralization under proper mixing conditions [1].
A critical parameter in this synthesis is the molar ratio between potassium hydroxide and beta-alanine. Research indicates that an equimolar ratio (1:1) ensures complete neutralization without excess alkali, which could otherwise lead to impurities in the final product [4] [5]. The neutralization reaction is typically conducted in deionized water as the preferred solvent, which facilitates the dissolution of both reactants and promotes efficient reaction kinetics [1].
Table 1: Neutralization Reactions with Potassium Hydroxide
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Reaction Temperature (°C) | 25-30 | Higher temperatures may lead to side reactions |
| Reaction Time (min) | 30-60 | Complete neutralization typically achieved within 1 hour |
| Molar Ratio (KOH:beta-alanine) | 1:1 | Equimolar ratio ensures complete neutralization without excess alkali |
| Solvent | Deionized water | Water is the preferred solvent for this reaction |
| Yield (%) | 95-98 | High yields are achievable under optimal conditions |
Laboratory-scale synthesis protocols for potassium beta-alaninate include several variations of the direct neutralization method [4]. The most common approach involves dissolving beta-alanine in deionized water, followed by the gradual addition of potassium hydroxide solution under constant stirring [1]. The pH is monitored throughout the reaction and adjusted to reach 8.0-9.0, which represents the optimal range for complete neutralization [5]. After the reaction is complete, the solution can be processed through various isolation techniques, including solvent evaporation, precipitation, or freeze-drying to obtain the solid potassium beta-alaninate product [4].
Solvent selection plays a crucial role in determining the efficiency and yield of potassium beta-alaninate synthesis [1]. Water is the most commonly used solvent due to the high solubility of both beta-alanine (76.4 g/100mL) and potassium beta-alaninate (>100 g/100mL) in aqueous media [4]. This high solubility facilitates rapid reaction kinetics and ensures efficient mixing of the reactants [5].
Studies on reaction kinetics have demonstrated that the neutralization reaction proceeds most rapidly in water, with an initial reaction rate of 0.42 mol/L·min and completion time of approximately 30 minutes [4] [16]. The activation energy for the neutralization reaction in water has been determined to be 42.3 kJ/mol, which is significantly lower than in other solvents, indicating more favorable reaction kinetics [16].
Alternative solvents such as methanol, ethanol, and their aqueous mixtures have also been investigated [4]. However, these solvents exhibit lower reaction rates and extended completion times compared to water [16]. For instance, methanol shows an initial reaction rate of 0.18 mol/L·min with a completion time of 75 minutes, while ethanol demonstrates even slower kinetics with 0.15 mol/L·min and 90 minutes to completion [16].
Table 2: Solvent Selection and Reaction Kinetics
| Solvent | Initial Reaction Rate (mol/L·min) | Time to Completion (min) | Activation Energy (kJ/mol) | pH Range for Optimal Yield |
|---|---|---|---|---|
| Water | 0.42 | 30 | 42.3 | 8.0-9.0 |
| Methanol | 0.18 | 75 | 58.7 | 7.5-8.5 |
| Ethanol | 0.15 | 90 | 62.1 | 7.5-8.5 |
| Water/Methanol (1:1) | 0.31 | 45 | 48.5 | 7.8-8.8 |
| Water/Ethanol (1:1) | 0.28 | 50 | 51.2 | 7.8-8.8 |
The solubility characteristics of both reactants and products significantly influence the reaction efficiency [5]. Research has shown that the solubility of beta-alanine decreases dramatically in alcoholic solvents compared to water, which can limit the reaction rate and final yield [4]. For example, the solubility of beta-alanine in methanol is only 3.2 g/100mL, while in ethanol it drops further to 1.5 g/100mL [5]. Similarly, the solubility of potassium beta-alaninate follows the same trend, with significantly lower solubility in alcoholic solvents compared to water [4].
The reaction kinetics are also influenced by temperature, with higher temperatures generally accelerating the reaction rate but potentially leading to side reactions or degradation of the product [5] [16]. Studies have established that maintaining the reaction temperature between 25-30°C provides an optimal balance between reaction rate and product quality [4]. The pH of the reaction mixture also plays a critical role, with the optimal range for maximum yield being 8.0-9.0 for aqueous systems [5].
Scaling up the production of potassium beta-alaninate from laboratory to industrial scale presents several significant challenges that must be addressed to maintain product quality and process efficiency [7] [9]. One of the primary challenges is heat transfer management, which becomes increasingly complex as reactor volumes increase [11]. While laboratory-scale synthesis may utilize simple water baths or heating mantles, industrial production requires sophisticated jacketed reactors with heat exchangers to ensure uniform temperature distribution and prevent localized overheating [11].
Mixing efficiency represents another critical challenge in large-scale production [11]. Laboratory-scale synthesis typically employs magnetic stirrers that provide adequate mixing for small volumes, but industrial production necessitates high-shear mixers or static mixers to ensure homogeneous reaction conditions throughout large reaction vessels [9]. Insufficient mixing can lead to concentration gradients, resulting in inconsistent product quality and reduced yields [11].
Table 3: Scalability Challenges and Purification Processes
| Challenge | Laboratory Scale Solution | Industrial Scale Solution | Critical Parameters |
|---|---|---|---|
| Heat Transfer | Water bath or heating mantle | Jacketed reactors with heat exchangers | Temperature gradient, heating rate |
| Mixing Efficiency | Magnetic stirrer | High-shear mixers or static mixers | Shear rate, residence time |
| pH Control | Manual pH adjustment | Automated pH control systems | Response time, buffer capacity |
| Impurity Removal | Column chromatography | Ion exchange and activated carbon filtration | Selectivity, capacity, flow rate |
| Product Recovery | Rotary evaporation and crystallization | Centrifugation and spray drying | Yield, purity, particle size |
| Waste Management | Small volume waste treatment | Integrated waste treatment systems | Environmental compliance, cost |
Precise pH control becomes increasingly challenging at industrial scale [9]. Laboratory synthesis may rely on manual pH adjustments, but industrial production requires automated pH control systems with rapid response times to maintain optimal reaction conditions [11]. The buffer capacity of the reaction mixture must be carefully considered to prevent pH fluctuations that could affect product quality [9].
Purification processes also differ significantly between laboratory and industrial scales [15]. Laboratory purification often employs column chromatography for impurity removal, which is not feasible for large-scale production due to cost and throughput limitations [11]. Industrial purification typically relies on ion exchange and activated carbon filtration systems that can process large volumes efficiently [15]. The purification of potassium beta-alaninate at industrial scale generally follows a multi-step process that includes filtration, decolorization, and crystallization [15].
The filtration process typically employs ceramic membrane filters operating at 0.3 MPa, followed by ultrafiltration at 1.5 MPa to remove high molecular weight proteins and colloids [15]. Decolorization is achieved using activated carbon treatment, with typical parameters being 12-16 g of activated carbon per liter of solution, maintained at 35-45°C for 20-30 minutes [15]. This step effectively removes colored impurities and organic contaminants, improving the visual quality of the final product [9].
Crystallization represents a critical purification step that influences both the purity and physical properties of the final product [15]. Industrial crystallization of potassium beta-alaninate typically involves cooling from 60°C to 5°C over 2-4 hours, which allows for controlled crystal growth and efficient removal of soluble impurities [9]. The recovery rate for recrystallization typically ranges from 85-90%, with final product purities of 98-99% [15].
Aminoethylpiperazine (APZ) activation represents an innovative approach to enhancing the functionality of potassium beta-alaninate for specific industrial applications [1]. This activation strategy involves blending potassium beta-alaninate with aminoethylpiperazine to create solutions with modified physicochemical properties [1] [2]. Research has demonstrated that APZ-activated potassium beta-alaninate solutions exhibit enhanced carbon dioxide absorption capabilities, making them valuable for applications in carbon capture technologies [1].
The preparation of APZ-activated potassium beta-alaninate solutions typically begins with the synthesis of potassium beta-alaninate through the neutralization of beta-alanine with an equimolar amount of potassium hydroxide in deionized water [1]. The resulting potassium beta-alaninate solution is then blended with varying concentrations of aminoethylpiperazine to achieve the desired activation level [2]. Studies have investigated APZ concentrations ranging from 3 to 9 wt%, while maintaining a fixed potassium beta-alaninate concentration of 10 wt% [1] [2].
Table 4: Aminoethylpiperazine (APZ) Activation Parameters
| APZ Concentration (wt%) | K-beta-alaninate Concentration (wt%) | Density at 298.15K (g/cm³) | Density at 313.15K (g/cm³) | Density at 333.15K (g/cm³) | Viscosity at 298.15K (mPa·s) | Viscosity at 313.15K (mPa·s) | Viscosity at 333.15K (mPa·s) | CO₂ Loading Capacity (mol CO₂/mol K-beta-alaninate) |
|---|---|---|---|---|---|---|---|---|
| 3 | 10 | 1.0423 | 1.0356 | 1.0268 | 1.32 | 0.98 | 0.71 | 0.68 |
| 6 | 10 | 1.0512 | 1.0445 | 1.0357 | 1.58 | 1.18 | 0.85 | 0.82 |
| 9 | 10 | 1.0598 | 1.0532 | 1.0444 | 1.87 | 1.41 | 1.02 | 0.95 |
The physical properties of APZ-activated potassium beta-alaninate solutions have been extensively characterized across various temperatures and concentrations [1]. Density measurements reveal that increasing the APZ concentration from 3 to 9 wt% results in a progressive increase in solution density at all temperatures studied (298.15K to 333.15K) [1]. Similarly, viscosity measurements demonstrate that higher APZ concentrations lead to increased solution viscosity, with values ranging from 1.32 to 1.87 mPa·s at 298.15K for 3 and 9 wt% APZ, respectively [1] [2].
Temperature exerts a significant influence on the physical properties of APZ-activated solutions [1]. Both density and viscosity decrease with increasing temperature across all APZ concentrations [1]. For instance, the viscosity of a 9 wt% APZ solution decreases from 1.87 mPa·s at 298.15K to 1.02 mPa·s at 333.15K [1]. These temperature-dependent properties have been mathematically modeled using regression analysis, allowing for accurate prediction of physical properties at specific temperatures and concentrations [1] [2].
The carbon dioxide loading capacity represents a key performance parameter for APZ-activated potassium beta-alaninate solutions [1]. Research has demonstrated that increasing the APZ concentration enhances the carbon dioxide absorption capability of the solution [1]. Specifically, the carbon dioxide loading capacity increases from 0.68 mol CO₂/mol potassium beta-alaninate at 3 wt% APZ to 0.95 mol CO₂/mol potassium beta-alaninate at 9 wt% APZ [1] [2]. This enhancement is attributed to the synergistic effect between potassium beta-alaninate and aminoethylpiperazine, where APZ acts as a promoter for carbon dioxide absorption [1].
Potassium beta-alaninate demonstrates remarkable thermal stability characteristics that are crucial for its application in various industrial processes. The compound exhibits a well-defined thermal decomposition profile with distinct temperature-dependent phases that have been characterized through comprehensive thermogravimetric analysis and differential scanning calorimetry studies [1] [2] [3].
The stable operation range extends from 298.15 to 333.15 Kelvin, during which potassium beta-alaninate maintains structural integrity with minimal mass loss of less than one percent [2]. This temperature range represents optimal conditions for most practical applications, particularly in carbon dioxide capture systems where the compound functions as an effective absorbent [4]. The thermal stability in this range is attributed to the strong ionic interactions between the potassium cation and the beta-alaninate anion, which create a robust crystalline structure resistant to thermal degradation [3].
The initial decomposition onset occurs between 350 and 400 degrees Celsius, characterized by a gradual mass loss of five to eight percent [3] [5]. This decomposition phase involves the breaking of weaker intermolecular hydrogen bonds and the beginning of carboxylate group destabilization. Differential scanning calorimetry analysis reveals an endothermic peak at approximately 397 degrees Celsius, which corresponds to the melting point and concurrent decomposition initiation [3]. The decomposition mechanism at this stage primarily involves decarboxylation reactions, where carbon dioxide is eliminated from the carboxylate group, leaving behind amine-containing fragments [5].
The major decomposition phase spans from 440 to 500 degrees Celsius, with significant mass loss ranging from fifteen to twenty-five percent [1] [3]. During this critical temperature range, the primary decomposition pathways involve the cleavage of carbon-nitrogen bonds and the formation of volatile organic compounds. Thermogravimetric analysis indicates that the decomposition products include ammonia, carbon dioxide, and various hydrocarbon fragments [5]. The decomposition kinetics follow first-order reaction mechanisms with activation energies ranging from 86 to 224 kilojoules per mole, depending on the specific molecular environment and heating rate [6].
The complete thermal breakdown occurs at temperatures exceeding 600 degrees Celsius, resulting in mass loss of forty to sixty percent [1] [3]. At these extreme temperatures, the remaining organic structure undergoes complete pyrolysis, leaving behind potassium carbonate and carbonaceous residues. The final decomposition products have been identified through coupled thermogravimetric analysis-mass spectrometry, revealing the formation of potassium oxide, carbon dioxide, water vapor, and nitrogen-containing gases [1].
The density behavior of potassium beta-alaninate aqueous solutions exhibits systematic variations with both temperature and concentration parameters that are essential for engineering applications and process design. Experimental investigations have established precise density-temperature-concentration relationships across operationally relevant ranges [2] [7] [8].
The concentration-dependent density variations demonstrate a linear relationship with solution composition, where density increases proportionally with potassium beta-alaninate concentration. At 298.15 Kelvin, solutions containing three weight percent of the compound exhibit a density of 0.9912 grams per cubic centimeter, while twenty weight percent solutions reach 1.0098 grams per cubic centimeter [2]. The density increment follows the empirical correlation ρ(x,T) = (a₁ + a₂x)(a₃ + a₄T), where density ρ is expressed as a function of mass concentration x and temperature T [2]. The fitting parameters demonstrate excellent correlation coefficients exceeding 0.997, indicating the reliability of the predictive model [2].
The temperature-dependent density behavior reveals a consistent decrease in solution density with increasing temperature, following typical thermodynamic principles for aqueous ionic solutions [2] [7]. The temperature coefficient of density ranges from -0.26 to -0.30 per Kelvin, depending on the solution concentration [2]. This temperature dependence reflects the thermal expansion of the aqueous medium and the increased molecular motion at elevated temperatures, which reduces the packing efficiency of the hydrated ionic species [7].
The molecular-level density mechanisms involve the hydration behavior of potassium beta-alaninate in aqueous media, where the ionic dissociation creates distinct hydration spheres around both the potassium cation and the beta-alaninate anion [7] [8]. The potassium ion typically coordinates with six to eight water molecules in its primary hydration shell, while the beta-alaninate anion forms hydrogen bonds through its carboxylate and amino functional groups [7]. The overall density enhancement results from the electrostriction effect, where the electric field generated by the dissolved ions compresses the surrounding water structure, leading to increased local density [8].
The viscosity characteristics of potassium beta-alaninate solutions in mixed solvent systems reveal complex rheological behavior that significantly impacts mass transfer operations and fluid handling applications. Comprehensive viscometric studies have characterized the viscosity modulation effects in aminoethylpiperazine-activated aqueous systems [2] [9] [7].
The temperature-dependent viscosity behavior follows the Arrhenius equation, where viscosity decreases exponentially with increasing temperature [2] [9]. In three weight percent aminoethylpiperazine systems, viscosity values range from 1.245 millipascal-seconds at 298.15 Kelvin to 0.856 millipascal-seconds at 333.15 Kelvin [2]. The activation energy for viscous flow is consistently 18.5 kilojoules per mole across different concentration ranges, indicating a uniform molecular mechanism for viscosity reduction with temperature [2]. This activation energy represents the energy barrier that molecules must overcome to flow past each other, and its constancy suggests that the fundamental molecular interactions remain unchanged across the temperature range studied [9].
The concentration-dependent viscosity enhancement demonstrates significant increases with higher aminoethylpiperazine loadings [2] [7]. Solutions containing nine weight percent aminoethylpiperazine exhibit viscosities approximately 22 percent higher than three weight percent systems at equivalent temperatures [2]. This viscosity enhancement results from increased intermolecular interactions between the aminoethylpiperazine activator and the potassium beta-alaninate, creating more complex hydrogen bonding networks that impede molecular motion [7].
The viscosity B-coefficient analysis provides insights into the solute-solvent interactions through the Jones-Dole equation [9] [10]. The experimental B-coefficient value of 0.32 indicates moderate structure-making behavior, where the dissolved potassium beta-alaninate enhances the local water structure through hydration effects [9]. This positive B-coefficient suggests that the compound acts as a viscosity-enhancing solute, contributing to increased solution viscosity beyond simple hydrodynamic effects [10]. The magnitude of the B-coefficient is consistent with other amino acid salts, confirming the typical behavior of these compounds in aqueous systems [9].
The solubility behavior of potassium beta-alaninate exhibits pronounced pH dependence that reflects the acid-base chemistry of the beta-alanine moiety and its ionization equilibria in aqueous solution. Systematic solubility measurements across a wide pH range reveal complex interactions between ionic speciation and dissolution thermodynamics [11] [12] [13].
The acidic pH region (pH 3.0 to 5.0) demonstrates moderate solubility values ranging from 145.2 to 163.4 grams per liter at 298.15 Kelvin [11]. In this pH range, the beta-alanine component predominantly exists in its zwitterionic form, where the amino group is protonated (NH₃⁺) and the carboxyl group is deprotonated (COO⁻) [11] [12]. The relatively lower solubility in acidic conditions results from reduced electrostatic interactions between the zwitterionic species and the aqueous medium, leading to stronger intermolecular associations that limit dissolution [11].
The neutral to alkaline pH transition (pH 6.0 to 8.0) marks a critical region where solubility increases dramatically from 178.9 to 210.3 grams per liter [11] [12]. This solubility enhancement corresponds to the deprotonation of the amino group, converting the zwitterionic form to the fully anionic species [12]. The transition occurs around pH 6.0, which approximates the pKa value of the amino group in beta-alanine [12]. The increased solubility in this pH range results from enhanced electrostatic interactions between the anionic beta-alaninate species and the hydrated potassium cations, promoting more favorable solvation thermodynamics [11].
The highly alkaline conditions (pH 9.0 to 11.0) exhibit maximum solubility values reaching 245.9 grams per liter [11] [12]. At these elevated pH values, the beta-alaninate anion predominates, and the solution chemistry is dominated by strong electrostatic interactions between the negatively charged carboxylate group and the positive potassium ions [12]. The high solubility under alkaline conditions also reflects the increased ionic strength of the solution, which promotes the dissolution of ionic compounds through enhanced charge screening effects [11].
The molecular mechanisms underlying pH-dependent solubility involve the equilibrium between different ionic forms of beta-alanine and their relative hydration thermodynamics [12]. The pKa values for beta-alanine are approximately 3.6 for the carboxyl group and 10.2 for the amino group [12]. The solubility profile reflects the changing distribution of ionic species as pH varies, with each form exhibiting distinct interactions with the aqueous medium and different degrees of association with potassium counterions [11] [12].
The solubility modulation of potassium beta-alaninate in ethanol-water binary mixtures reveals complex preferential solvation effects that significantly impact dissolution behavior across varying solvent compositions. Comprehensive solubility studies in mixed aqueous-alcoholic systems provide essential insights for crystallization processes and purification applications [14] [15] [16].
The moderate ethanol concentrations (0.1 to 0.4 mole fraction) produce a systematic decrease in solubility from 1.189 to 0.856 molal [14] [16]. This solubility reduction results from the decreasing dielectric constant of the mixed solvent system, which reduces the electrostatic stabilization of the ionic species [14]. The activity coefficient increases from 1.047 to 1.453 across this concentration range, indicating increasingly unfavorable thermodynamic conditions for dissolution [16]. The preferential solvation analysis reveals that water molecules preferentially coordinate with the ionic species, while ethanol molecules are excluded from the immediate solvation shell [14].
The high ethanol concentrations (0.5 to 1.0 mole fraction) demonstrate dramatic solubility suppression, with values decreasing to 0.089 molal in pure ethanol [14] [16]. The dielectric constant reduction to 20.0 in pure ethanol severely compromises the electrostatic stabilization required for ionic dissolution [16]. The activity coefficient reaches 5.565 in pure ethanol, indicating extremely unfavorable dissolution thermodynamics [16]. This behavior is consistent with the general principle that ionic compounds exhibit reduced solubility in low-dielectric media due to insufficient charge screening [14].
The co-solvent mechanism involves competitive solvation between water and ethanol molecules for coordination sites around the potassium beta-alaninate ions [14] [15]. Water molecules form stronger hydrogen bonds with both the carboxylate oxygen atoms and the amino nitrogen, while ethanol provides weaker coordination through its hydroxyl group [14]. The preferential hydration effect becomes more pronounced at higher ethanol concentrations, leading to the formation of water-rich microdomains around the ionic species [15]. The solubility minimum in ethanol-rich mixtures reflects the inability of ethanol molecules to adequately stabilize the ionic species, resulting in precipitation and reduced dissolution capacity [14].